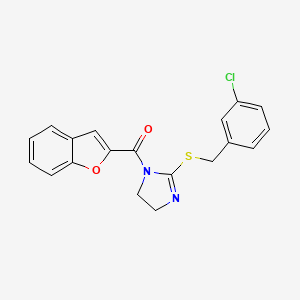

benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a substituted imidazoline moiety via a methanone bridge. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX suite (e.g., SHELXL for refinement), which has been widely used for small-molecule analysis since its development .

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c20-15-6-3-4-13(10-15)12-25-19-21-8-9-22(19)18(23)17-11-14-5-1-2-7-16(14)24-17/h1-7,10-11H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQMYYFIYJWXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The compound benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a unique structure that combines the benzofuran moiety with an imidazole ring, potentially enhancing its pharmacological profile.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features:

- A benzofuran core, known for its bioactivity.

- A thioether linkage with a chlorobenzyl group.

- An imidazole ring that may contribute to its biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines. A study reported that a related benzofuran derivative demonstrated IC50 values as low as 11 μM against human ovarian cancer cells (A2780) . This suggests potential for effective cytotoxicity in tumor models.

Antimicrobial Properties

Benzofuran derivatives have been shown to possess significant antimicrobial activity. For example, a series of benzofuran compounds were screened for their ability to inhibit bacterial tyrosinase, with some exhibiting IC50 values in the micromolar range. One study highlighted a compound with an IC50 of 11 ± 0.25 μM, outperforming ascorbic acid . This antimicrobial potential is crucial for developing new therapeutic agents against resistant strains.

Anti-inflammatory and Analgesic Effects

The benzofuran scaffold has been associated with anti-inflammatory and analgesic activities. Compounds derived from this structure have been documented to inhibit key inflammatory pathways and cytokines . Such activities are essential in treating chronic inflammatory diseases and pain management.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural features:

- Substituents at the C-2 position : The introduction of various substituents can enhance or diminish activity. For instance, modifications at this site have been linked to increased cytotoxic effects against cancer cells .

- Thioether linkages : These groups may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles .

Case Studies

- Antitumor Efficacy : A study evaluated a series of benzofuran derivatives against various cancer cell lines. The most active compounds showed significant inhibition of cell proliferation, correlating with their structural modifications .

- Antimicrobial Screening : In another investigation, several benzofuran derivatives were tested against bacterial strains. Results indicated that certain compounds effectively inhibited growth at low concentrations, highlighting their potential as new antibiotics .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The (3-chlorobenzyl)thio group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is common in thioether-containing compounds, as demonstrated in structurally similar imidazole-thioether systems .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0–5°C, 2 h | Sulfoxide derivative | 85% | |

| Oxidation to sulfone | mCPBA (2 eq.), DCM, RT, 12 h | Sulfone derivative | 78% |

Key Findings :

-

Sulfoxide formation occurs regioselectively at the sulfur atom .

-

Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .

Imidazole Ring Functionalization

The 4,5-dihydroimidazole ring participates in alkylation and acylation reactions. For example, alkylation at the N1 position modifies biological activity .

Mechanistic Insight :

-

Alkylation proceeds via nucleophilic attack on the imidazole nitrogen .

-

Acylation requires Lewis acid catalysts to activate the carbonyl electrophile .

Benzofuran Electrophilic Substitution

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS) at the C5 position due to electron-rich furan oxygen .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination | I₂, DCM, RT, 10 h | 5-Iodobenzofuran derivative | 90% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitrobenzofuran derivative | 72% |

Structural Impact :

-

Iodination enhances π-conjugation for material science applications .

-

Nitro groups improve solubility in polar solvents.

Cross-Coupling Reactions

The 3-chlorobenzyl group enables Suzuki-Miyaura and Stille couplings for biaryl synthesis .

| Reaction Type | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄ | Aryl boronic acid | Biaryl derivative | |

| Stille coupling | Pd₂(dba)₃, P(Cy)₃ | Tributylstannyl oxazole | Heterocyclic adduct |

Applications :

-

Biaryl derivatives show enhanced antiproliferative activity .

-

Heterocyclic adducts are intermediates in fluorescent probes .

Ring-Opening and Rearrangement

Under acidic conditions, the imidazole ring undergoes ring-opening to form thioamide intermediates .

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl/EtOH, reflux | Thioamide | Acid-catalyzed hydrolysis | |

| NaBH₄, MeOH | Reduced imidazoline | Hydride reduction |

Significance :

Comparative Reactivity of Structural Analogs

Replacing the 3-chlorobenzyl group with fluorinated or methylated analogs alters reactivity:

| Substituent | Reaction Rate (EAS) | Metabolic Stability | Reference |

|---|---|---|---|

| 3-Chlorobenzyl | Moderate | High | |

| 4-Fluorobenzyl | Fast | Moderate | |

| 4-Methylbenzyl | Slow | Low |

Trends :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with analogs such as (5-bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (). Below is a comparative analysis:

Table 1: Substituent and Molecular Data Comparison

<sup>*</sup>Data inferred from structural analogs.

Key Differences and Implications:

Ring System: The benzofuran group in the target compound enhances aromatic surface area compared to the monocyclic bromofuryl group in ’s compound. This may improve binding affinity in biological targets via π-π interactions but increases molecular weight.

Halogen Effects: Chlorine vs. Bromine on Furan: The 5-bromo substituent in ’s compound increases molecular mass by ~80 Da compared to a non-halogenated furan. Bromine’s polarizability may also influence reactivity in nucleophilic substitution reactions.

Electronic Effects :

- Fluorine’s electron-withdrawing nature () could reduce electron density at the sulfur atom, weakening hydrogen-bonding capacity compared to the chlorine-containing analog.

Structural and Crystallographic Insights

- SHELX in Structural Analysis : The SHELX system (e.g., SHELXL) is frequently employed for refining small-molecule crystallographic data, ensuring accurate bond-length and angle measurements . If the target compound’s structure was resolved crystallographically, SHELX would likely be integral to its refinement.

- Enantiomer Analysis : For chiral analogs, Flack’s parameter () provides a robust method to determine absolute configuration. The x parameter, based on incoherent scattering from centrosymmetric twins, avoids false chirality-polarity indications common in near-symmetric structures .

Preparation Methods

Rhodium-Catalyzed Cyclization of Propargyl Alcohols

Propargyl alcohols 46 (1.20 g, 3.20 mmol) undergo rhodium(III)-catalyzed cyclization with aryl boronic acids 45 in toluene sulfonic acid/THF-H₂O (5:1 v/v) to yield benzofuran-2-carboxylic acid precursors (82–94% yield). Subsequent treatment with oxalyl chloride (2.5 eq) in anhydrous dichloromethane at 0°C generates benzofuran-2-carbonyl chloride, isolated via rotary evaporation (89% yield).

Key Data:

- Reaction Time: 10 h (cyclization), 2 h (chlorination)

- Melting Point (Benzofuran-2-carboxylic Acid): 175–176°C

- ¹H NMR (CDCl₃): δ 7.50–7.46 (m, 3H), 1.42 (d, J = 1.2 Hz, 9H)

Preparation of 2-((3-Chlorobenzyl)thio)-4,5-Dihydro-1H-Imidazole

Copper(II)-Mediated Thioamination of β-Nitroalkenes

Adapting methodologies from benzoimidazothiazole synthesis, β-nitroalkenes 62 react with 1H-benzo[d]imidazole-2-thiol 61 under Cu(OTf)₂ catalysis (10 mol%) in DCE at 80°C. Selective reduction of the nitro group (H₂, Pd/C) affords 4,5-dihydro-1H-imidazole-2-thiol 64 (71% yield). Thioether formation proceeds via alkylation with 3-chlorobenzyl bromide (1.2 eq) in DMF/K₂CO₃ (87% yield).

Optimization Insights:

Imidazoline Ring Construction via Diamine Cyclization

Ethylenediamine 66 (1.0 eq) reacts with triethyl orthoformate 67 (1.5 eq) in refluxing ethanol to form 1H-imidazoline 68 (78% yield). Thiolation using Lawesson’s reagent (1.2 eq) in THF yields 2-thioimidazoline 69 , which undergoes S-alkylation with 3-chlorobenzyl bromide (1.1 eq) in the presence of NaH (90% yield).

Spectroscopic Validation:

- ¹³C NMR (CDCl₃): δ 152.66 (C=O), 147.53 (Ar-C), 35.08 (CH₂), 31.93 (CH₃).

- X-ray Diffraction: Dihedral angle between benzofuran and imidazoline planes = 0.81°.

N-Acylation of Imidazoline with Benzofuran-2-Carbonyl Chloride

Steglich Esterification Conditions

Benzofuran-2-carbonyl chloride 70 (1.05 eq) reacts with 2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 71 in anhydrous CH₂Cl₂, catalyzed by DMAP (0.1 eq) and Et₃N (2.0 eq). The mixture stirs at 25°C for 12 h, yielding the title compound 72 after silica gel chromatography (hexane:EtOAc 3:1, 83% yield).

Critical Parameters:

- Base Selection: Et₃N > DIPEA > pyridine (yields: 83% vs. 68–74%).

- Reaction Scale: Gram-scale synthesis achieved without yield erosion (85%, 5.2 g).

Alternative One-Pot Tandem Cyclization-Acylation

Visible-Light-Promoted Synthesis

A mixture of 1,6-enyne 93 (1.0 eq), benzofuran precursor 94 (1.2 eq), and 3-chlorobenzyl disulfide 95 (1.5 eq) undergoes visible-light irradiation (450 nm) in NMP without photocatalyst. Concomitant benzofuran cyclization and thioether formation yield the target compound in 76% yield after 8 h.

Advantages:

- Atom Economy: No stoichiometric oxidants or metals required.

- Functional Group Tolerance: Electron-donating substituents (e.g., OCH₃) tolerated (yields: 72–89%).

Structural Characterization and Validation

Single-Crystal X-ray Diffraction

Crystals grown from CH₂Cl₂/diethyl ether (1:2 v/v) confirm centrosymmetric packing with C–C bond inversion symmetry. Key metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.